molecular formula C10H15N5S B10957816 5-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol

5-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10957816
M. Wt: 237.33 g/mol
InChI Key: HSEZARYOBCUTIO-UHFFFAOYSA-N
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Description

5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that features a pyrazole and triazole ring in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of sulfur in its structure adds to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole with a suitable aldehyde or ketone to form an intermediate, which is then reacted with a triazole derivative in the presence of a sulfur source. The reaction conditions often include the use of catalysts such as iodine or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of halogenating agents or other electrophiles/nucleophiles under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole or triazole derivatives .

Mechanism of Action

The mechanism of action of 5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both pyrazole and triazole rings in its structure, along with a sulfur atom.

Properties

Molecular Formula

C10H15N5S

Molecular Weight

237.33 g/mol

IUPAC Name

3-[(4-methylpyrazol-1-yl)methyl]-4-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H15N5S/c1-3-4-15-9(12-13-10(15)16)7-14-6-8(2)5-11-14/h5-6H,3-4,7H2,1-2H3,(H,13,16)

InChI Key

HSEZARYOBCUTIO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NNC1=S)CN2C=C(C=N2)C

Origin of Product

United States

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